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molecular formula C11H12O4 B096073 3-Ethoxy-3-oxo-2-phenylpropanoic acid CAS No. 17097-90-4

3-Ethoxy-3-oxo-2-phenylpropanoic acid

Cat. No. B096073
M. Wt: 208.21 g/mol
InChI Key: INQWZSLKTMTMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314025B2

Procedure details

2-Phenylmalonic acid monoethyl ester was prepared following the procedure in Journal of Organic Chemistry 2000, 65, 5834-5836. 2-Phenylmalonic acid monoethyl ester (1.02 g, 5.0 mmol) was dissolved in anhydrous dichloromethane (10 mL), and oxalyl chloride (0.52 mL, 6.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred for 30 min, then concentrated, redissolved in anhydrous dichloromethane (5 mL) and added to a solution of 6-chloro-N-2-pyridinyl-3-pyridinemethanamine (i.e. the product of Example 2, Step A) (1.1 g, 5.0 mmol) and triethyl amine (0.83 mL, 6.0 mmol) in anhydrous dichloromethane (5 mL) at 0° C. The stirred reaction mixture was allowed to warm to room temperature over 30 min. The reaction mixture was poured onto a silica gel cartridge (Bond Elute® manufactured by Varian) and purified using a gradient of 0-50% ethyl acetate/hexanes. A mixture of desired product and starting amine was isolated (1.3 g of 33 mol % recovered amine/67 mol % desired product). 2-Phenylmalonic acid monoethyl ester (0.54 g, 2.6 mmol) was dissolved in anhydrous dichloromethane (3 mL), and oxalyl chloride (0.26 mL, 3.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred until gas evolution ceased and then concentrated, redissolved in anhydrous dichloromethane (3 mL) and added to the mixture of recovered amine and desired product isolated previously. The reaction mixture was stirred for 30 min and then concentrated, and the crude residue was chromatographed as already described to give the title compound as a solid (0.9 g).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
6-chloro-N-2-pyridinyl-3-pyridinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.83 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.54 g
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0.26 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])[CH3:2].C(Cl)(=O)C(Cl)=O.[Cl:22][C:23]1[N:28]=[CH:27][C:26]([CH2:29][NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)=[CH:25][CH:24]=1.C(N(CC)CC)C>ClCCl.CN(C)C=O>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])[CH3:2].[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([N:30]([CH2:29][C:26]1[CH:27]=[N:28][C:23]([Cl:22])=[CH:24][CH:25]=1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=1)=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
6-chloro-N-2-pyridinyl-3-pyridinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)CNC1=NC=CC=C1
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)CNC1=NC=CC=C1
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in anhydrous dichloromethane (5 mL)
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto a silica gel cartridge (Bond Elute® manufactured by Varian)
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
A mixture of desired product
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
(1.3 g of 33 mol % recovered amine/67 mol % desired product)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred until gas evolution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in anhydrous dichloromethane (3 mL)
ADDITION
Type
ADDITION
Details
added to the mixture of recovered amine and desired product
CUSTOM
Type
CUSTOM
Details
isolated previously
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was chromatographed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C)OC(C(C(=O)N(C1=NC=CC=C1)CC=1C=NC(=CC1)Cl)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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